1-{[4-(Morpholin-4-yl)thian-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea
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Overview
Description
1-{[4-(Morpholin-4-yl)thian-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea is a complex organic compound that features a unique combination of morpholine, thian, and thiophene moieties
Preparation Methods
The synthesis of 1-{[4-(Morpholin-4-yl)thian-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea typically involves multi-step reactions that incorporate various organic synthesis techniquesThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial production methods for this compound may involve large-scale batch reactions, where the reactants are combined in reactors under controlled temperatures and pressures. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
1-{[4-(Morpholin-4-yl)thian-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thian moiety can yield sulfoxides, while substitution reactions on the thiophene ring can produce halogenated thiophenes .
Scientific Research Applications
1-{[4-(Morpholin-4-yl)thian-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It has been investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-{[4-(Morpholin-4-yl)thian-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s thiophene moiety can interact with nucleophilic sites, while the morpholine and thian groups can form hydrogen bonds with target proteins .
Comparison with Similar Compounds
When compared to similar compounds, 1-{[4-(Morpholin-4-yl)thian-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea stands out due to its unique combination of functional groups. Similar compounds include:
Thiophene derivatives: These compounds share the thiophene ring but may lack the morpholine or thian moieties.
Morpholine derivatives: These compounds contain the morpholine ring but may not have the thiophene or thian groups.
Thian derivatives: These compounds feature the thian moiety but may not include the morpholine or thiophene rings.
The uniqueness of this compound lies in its ability to combine these diverse functional groups, leading to a compound with distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(4-morpholin-4-ylthian-4-yl)methyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2S2/c20-15(17-12-14-2-1-9-23-14)18-13-16(3-10-22-11-4-16)19-5-7-21-8-6-19/h1-2,9H,3-8,10-13H2,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCSVYPQKWKQSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)NCC2=CC=CS2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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